6-Benzyl-2-phenyl-2,3-dihydro-4H-1,3-thiazin-4-one
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Overview
Description
6-Benzyl-2-phenyl-2,3-dihydro-4H-1,3-thiazin-4-one is a heterocyclic compound that contains a thiazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl-2-phenyl-2,3-dihydro-4H-1,3-thiazin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzylamine with phenyl isothiocyanate to form an intermediate, which then undergoes cyclization in the presence of a base to yield the desired thiazine compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and solvents that are environmentally friendly can be considered to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
6-Benzyl-2-phenyl-2,3-dihydro-4H-1,3-thiazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazine ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted thiazine derivatives depending on the reagents used.
Scientific Research Applications
6-Benzyl-2-phenyl-2,3-dihydro-4H-1,3-thiazin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 6-Benzyl-2-phenyl-2,3-dihydro-4H-1,3-thiazin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Imidazo[2,1-b][1,3]thiazines: These compounds share a similar thiazine ring structure but differ in their substitution patterns and biological activities.
4H-1-Benzopyran-4-one derivatives: These compounds have a similar heterocyclic structure but with different functional groups and properties.
Uniqueness
6-Benzyl-2-phenyl-2,3-dihydro-4H-1,3-thiazin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
88168-96-1 |
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Molecular Formula |
C17H15NOS |
Molecular Weight |
281.4 g/mol |
IUPAC Name |
6-benzyl-2-phenyl-2,3-dihydro-1,3-thiazin-4-one |
InChI |
InChI=1S/C17H15NOS/c19-16-12-15(11-13-7-3-1-4-8-13)20-17(18-16)14-9-5-2-6-10-14/h1-10,12,17H,11H2,(H,18,19) |
InChI Key |
AKOIDGONXGFLAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=O)NC(S2)C3=CC=CC=C3 |
Origin of Product |
United States |
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